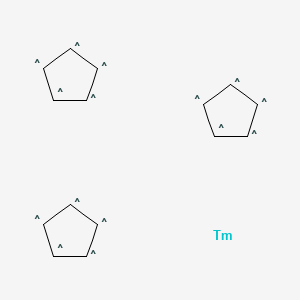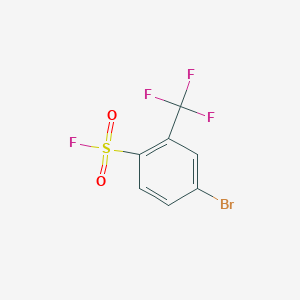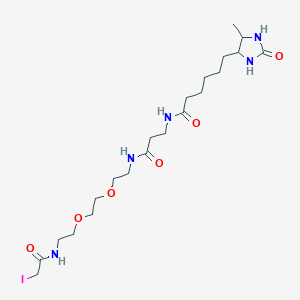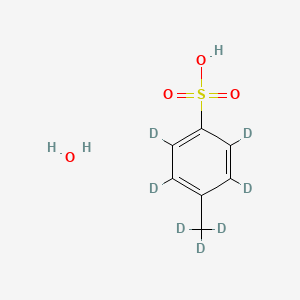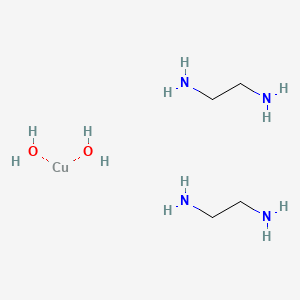
Bis(ethylenediamine)copper(II)hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
- Bis(ethylenediamine)copper(II) hydroxide can be synthesized by reacting copper(II) sulfate with ethylenediamine in water. The reaction proceeds as follows:
Synthetic Routes: CuSO₄+2H₂NCH₂CH₂NH₂+2H₂O→Cu(H₂NCH₂CH₂NH₂)₂(OH)₂+H₂SO₄
Industrial Production: While not commonly produced industrially, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactions: Bis(ethylenediamine)copper(II) hydroxide can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction.
Major Products: The major products vary based on the specific reaction type.
Scientific Research Applications
Chemistry: Used in studies related to coordination chemistry and ligand exchange reactions.
Biology: Investigated for its potential biological activities.
Medicine: Explored for therapeutic applications.
Industry: Limited industrial applications, but research continues.
Mechanism of Action
- The exact mechanism by which Bis(ethylenediamine)copper(II) hydroxide exerts its effects depends on the specific context (e.g., catalysis, biological interactions).
- Molecular targets and pathways involved require further investigation.
Comparison with Similar Compounds
Uniqueness: Bis(ethylenediamine)copper(II) hydroxide stands out due to its specific ligand coordination and stability.
Similar Compounds: Other copper complexes, such as copper sulfate and copper acetate, share some similarities but differ in ligands and properties.
Properties
Molecular Formula |
C4H20CuN4O2 |
|---|---|
Molecular Weight |
219.77 g/mol |
IUPAC Name |
copper;ethane-1,2-diamine;dihydrate |
InChI |
InChI=1S/2C2H8N2.Cu.2H2O/c2*3-1-2-4;;;/h2*1-4H2;;2*1H2 |
InChI Key |
GMCSKWQVJQQRGT-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)N.C(CN)N.O.O.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane](/img/structure/B12059810.png)
![(R)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine](/img/structure/B12059815.png)


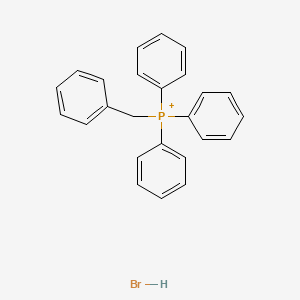
![1,1'-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene](/img/structure/B12059846.png)


